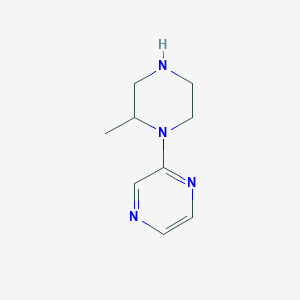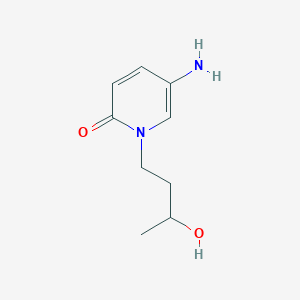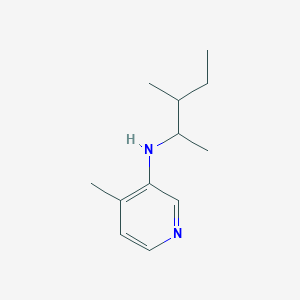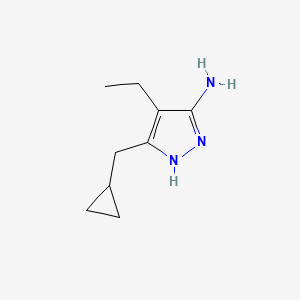![molecular formula C9H17N3O B13318057 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol is an organic compound that belongs to the class of alcohols and triazoles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a 1,2,4-triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Alkylation: The triazole ring is then alkylated using an alkyl halide, such as isopropyl bromide, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Halogenated triazoles, alkylated triazoles
Wissenschaftliche Forschungsanwendungen
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific enzymes or receptors. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a triazole ring, used to treat severe fungal infections.
Itraconazole: A triazole antifungal agent used to treat various fungal infections.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-(2-propan-2-yl-1,2,4-triazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)12-9(10-5-11-12)7(3)8(4)13/h5-8,13H,1-4H3 |
InChI-Schlüssel |
LPSRJSJADCZOAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NC=N1)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)






amine](/img/structure/B13318041.png)



